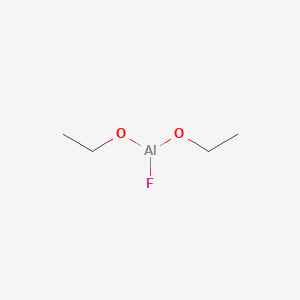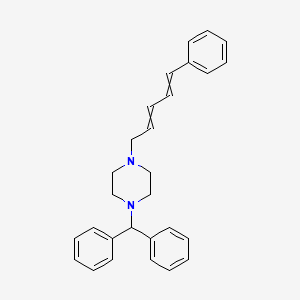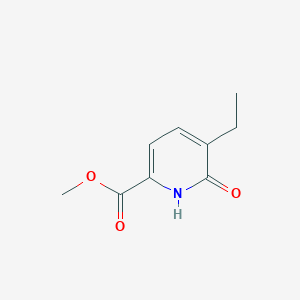![molecular formula C9H12O2 B14319268 1,1-dimethyl-3a,4-dihydro-1H-cyclopenta[c]furan-5(3H)-one CAS No. 104728-33-8](/img/structure/B14319268.png)
1,1-dimethyl-3a,4-dihydro-1H-cyclopenta[c]furan-5(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-dimethyl-3a,4-dihydro-1H-cyclopenta[c]furan-5(3H)-one is a unique organic compound characterized by its fused ring structure, which includes a cyclopentane ring fused to a furan ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-dimethyl-3a,4-dihydro-1H-cyclopenta[c]furan-5(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-dihydrofuran with a suitable cyclopentane derivative in the presence of a strong acid catalyst. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and chromatography to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
1,1-dimethyl-3a,4-dihydro-1H-cyclopenta[c]furan-5(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Reduced derivatives (e.g., alcohols)
Substitution: Substituted derivatives with various functional groups
Wissenschaftliche Forschungsanwendungen
1,1-dimethyl-3a,4-dihydro-1H-cyclopenta[c]furan-5(3H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,1-dimethyl-3a,4-dihydro-1H-cyclopenta[c]furan-5(3H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s unique structure allows it to fit into specific binding sites, leading to changes in cellular pathways and biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentanone: A simpler ketone with a cyclopentane ring.
Furan: A five-membered aromatic ring with oxygen.
2,3-dihydrofuran: A partially saturated furan derivative.
Uniqueness
1,1-dimethyl-3a,4-dihydro-1H-cyclopenta[c]furan-5(3H)-one is unique due to its fused ring structure, which combines the properties of both cyclopentane and furan rings. This structural feature imparts distinct chemical reactivity and potential biological activity, setting it apart from simpler compounds like cyclopentanone and furan.
Eigenschaften
CAS-Nummer |
104728-33-8 |
|---|---|
Molekularformel |
C9H12O2 |
Molekulargewicht |
152.19 g/mol |
IUPAC-Name |
3,3-dimethyl-6,6a-dihydro-1H-cyclopenta[c]furan-5-one |
InChI |
InChI=1S/C9H12O2/c1-9(2)8-4-7(10)3-6(8)5-11-9/h4,6H,3,5H2,1-2H3 |
InChI-Schlüssel |
KLLPZHZLEBNHML-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=CC(=O)CC2CO1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


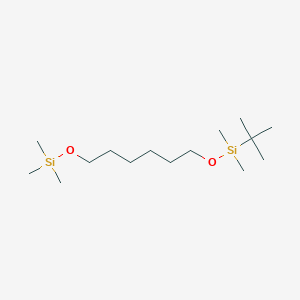
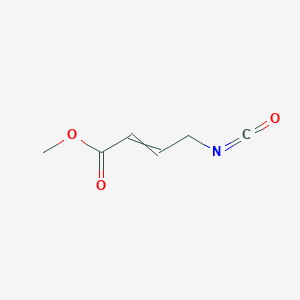
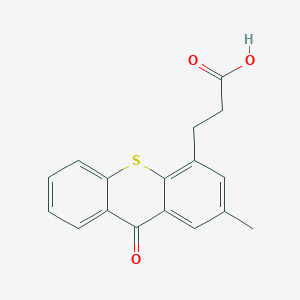
![Bis{2-hydroxy-3-[(prop-2-en-1-yl)oxy]propyl} propanedioate](/img/structure/B14319199.png)
![Benzoic acid, 4-[3-(4-cyanophenyl)-3-oxo-1-propenyl]-](/img/structure/B14319202.png)
![Methyl {4-[(diethylcarbamoyl)amino]phenyl}carbamate](/img/structure/B14319206.png)
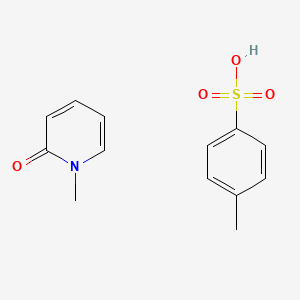
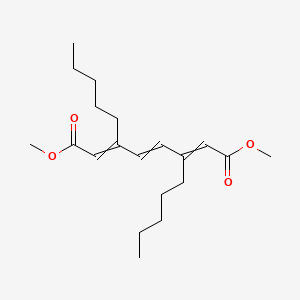
![5-(2-Hydroxyethyl)bicyclo[2.2.1]heptan-2-ol](/img/structure/B14319216.png)
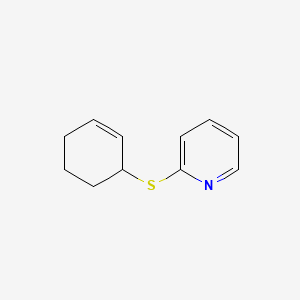
![3,5-Diphenyl-3,3a-dihydro-1H-imidazo[4,5-c][1,2]oxazole](/img/structure/B14319220.png)
